4-(Pyrrolidin-3-yl)morpholine
Overview
Description
“4-(Pyrrolidin-3-yl)morpholine” is a chemical compound with the empirical formula C8H16N2O . It is used as a pharmaceutical intermediate . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “4-(Pyrrolidin-3-yl)morpholine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-3-yl)morpholine” is characterized by a five-membered pyrrolidine ring and a morpholine ring . The presence of these rings allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“4-(Pyrrolidin-3-yl)morpholine” is a solid compound with a molecular weight of 156.23 . The physicochemical parameters of pyrrolidine derivatives can be influenced by steric factors, which can also affect their biological activity .Scientific Research Applications
Discovery of 3-oxabicyclo[4.1.0]heptane: A Non-nitrogen Containing Morpholine Isostere
In the pursuit of novel inhibitors for the PI3K-AKT-mTOR pathway, researchers have identified 4-(Pyrimidin-4-yl)morpholines as key pharmacophores due to their ability to form crucial hydrogen bonding interactions, thus conveying selectivity over a broad kinome range. The discovery of a potent non-nitrogen containing morpholine isostere, 3-oxabicyclo[4.1.0]heptane, showcases its capacity to mimic the conformational preferences of morpholines, thereby contributing to the development of potent and selective dual inhibitors of mTORC1 and mTORC2 (Hobbs et al., 2019).
Structural and Spectroscopic Investigation of 1‐amino‐2,4‐dinitrobenzenes
The crystal structures and solution behaviors of 1-pyrrolidino-2,4-dinitrobenzene and 1-morpholino-2,4-dinitrobenzene have been elucidated through single-crystal x-ray diffraction alongside UV-visible spectrophotometry and NMR spectroscopy. These compounds exhibit rotational dynamics of nitro groups and amino groups both in solid state and in solution, highlighting the versatility of morpholino derivatives in structural and spectroscopic studies (Remedi et al., 1998).
Amino Derivatives of 1,8-naphthalic Anhydride and Derived Dyes
The condensation of 4-halogeno-1,8-naphthalic anhydride with cyclic secondary amines, including pyrrolidino derivatives, has led to the creation of dyes that exhibit yellow to orange colors on synthetic-polymer fibers. This research not only expands the chemical repertoire of naphthalic anhydride derivatives but also contributes to the development of colorants with favorable coloration and fastness properties on polyester materials (Peters & Bide, 1985).
Probing Dynamic Features of Zirconium Complexes
The synthesis and characterization of amino-substituted bent metallocenes derived from reactions involving morpholine and pyrrolidine showcase the dynamic features of these complexes. X-ray diffraction and dynamic NMR spectroscopy have provided insights into the structural and dynamic aspects of these zirconium complexes, offering potential applications in catalysis and materials science (Knüppel et al., 2000).
Synthesis and Spectroscopic Characterization of Co(III) Complexes
The synthesis and detailed characterization of Co(III) complexes featuring morpholine and pyrrolidine moieties have been achieved. X-ray diffraction studies have provided valuable insights into the molecular structures and interactions within these complexes, which could have implications for their use in various catalytic and material applications (Amirnasr et al., 2001).
Future Directions
The pyrrolidine ring, present in “4-(Pyrrolidin-3-yl)morpholine”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the potential of this scaffold in drug discovery, particularly in the treatment of various human diseases .
properties
IUPAC Name |
4-pyrrolidin-3-ylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJDRNMJJNFSNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562382 | |
Record name | 4-(Pyrrolidin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-yl)morpholine | |
CAS RN |
53617-37-1 | |
Record name | 4-(Pyrrolidin-3-yl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53617-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Pyrrolidin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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